molecular formula C14H16N2O3 B13204450 3-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanoic acid

3-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanoic acid

Cat. No.: B13204450
M. Wt: 260.29 g/mol
InChI Key: QJGNRGAMVDMDAA-UHFFFAOYSA-N
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Description

3-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanoic acid is a chemical compound belonging to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its unique structure, which includes a phenyl group, a propanoic acid moiety, and a pyrazolone ring. It has garnered interest in various fields of research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanoic acid typically involves the condensation of 4-aminoantipyrine with suitable aldehydes or ketones, followed by subsequent reactions to introduce the propanoic acid group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid to facilitate the condensation reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures the efficient production of the compound with minimal impurities.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group or the pyrazolone ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrazolone ring, resulting in the formation of reduced pyrazolone derivatives.

    Substitution: The phenyl group and the pyrazolone ring can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride under mild conditions.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled temperature and pressure.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. For example, its anti-inflammatory activity may involve inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

  • 1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl derivatives
  • 4-Aminoantipyrine derivatives
  • Pyrazolone-based compounds

Uniqueness: 3-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanoic acid stands out due to its specific structural features, such as the presence of both a phenyl group and a propanoic acid moiety. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)propanoic acid

InChI

InChI=1S/C14H16N2O3/c1-10-12(8-9-13(17)18)14(19)16(15(10)2)11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3,(H,17,18)

InChI Key

QJGNRGAMVDMDAA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)CCC(=O)O

Origin of Product

United States

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